molecular formula C11H20O B14511533 2,8-Dimethylnon-3-en-5-one CAS No. 63468-04-2

2,8-Dimethylnon-3-en-5-one

Cat. No.: B14511533
CAS No.: 63468-04-2
M. Wt: 168.28 g/mol
InChI Key: KDEJDAUELNCHHD-UHFFFAOYSA-N
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Description

2,8-Dimethylnon-3-en-5-one is an organic compound characterized by its unique structure, which includes a nonane backbone with methyl groups at the 2nd and 8th positions, and a double bond at the 3rd position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,8-Dimethylnon-3-en-5-one can be achieved through several methods. One common approach involves the use of Grignard reagents. For instance, reacting 3,5-dimethylhexanal with an isopropyl magnesium halide under controlled conditions can yield the desired compound . The reaction is typically carried out in diethyl ether as a solvent at temperatures ranging from 0-10°C.

Industrial Production Methods

Industrial production of this compound may involve catalytic hydrogenation processes. Catalysts such as Raney nickel or palladium on carbon are often used to facilitate the hydrogenation of precursor compounds . These reactions are conducted at room temperature or slightly elevated temperatures, depending on the specific catalyst and solvent used.

Chemical Reactions Analysis

Types of Reactions

2,8-Dimethylnon-3-en-5-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: Halogenation and other substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Halogenation reactions often use reagents like bromine (Br₂) or chlorine (Cl₂) under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.

Scientific Research Applications

2,8-Dimethylnon-3-en-5-one has several applications in scientific research:

Mechanism of Action

The mechanism by which 2,8-Dimethylnon-3-en-5-one exerts its effects involves interactions with specific molecular targets. These targets may include enzymes or receptors that mediate the compound’s biological activity. The exact pathways and interactions are subjects of ongoing research, aiming to elucidate the detailed mechanisms involved .

Comparison with Similar Compounds

Similar Compounds

    2,2-Dimethylnon-5-en-3-one: Shares a similar structure but differs in the position of the double bond and methyl groups.

    2,6-Dimethylnon-1-en-3-yn-5-yl ester: Another related compound with variations in the functional groups and positions.

Uniqueness

2,8-Dimethylnon-3-en-5-one is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for various applications, distinguishing it from other similar compounds .

Properties

CAS No.

63468-04-2

Molecular Formula

C11H20O

Molecular Weight

168.28 g/mol

IUPAC Name

2,8-dimethylnon-3-en-5-one

InChI

InChI=1S/C11H20O/c1-9(2)5-7-11(12)8-6-10(3)4/h5,7,9-10H,6,8H2,1-4H3

InChI Key

KDEJDAUELNCHHD-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCC(=O)C=CC(C)C

Origin of Product

United States

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